molecular formula C20H26N2 B3343642 Yohimban, 16-alpha-methyl- CAS No. 549-76-8

Yohimban, 16-alpha-methyl-

Cat. No.: B3343642
CAS No.: 549-76-8
M. Wt: 294.4 g/mol
InChI Key: NAAXUJVMRKKKAH-PDVMFTSQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Yohimban, 16-alpha-methyl- typically involves the modification of the yohimbine structure. One common method includes the methylation of the 16-alpha position of yohimbine. This can be achieved through a series of chemical reactions, including the use of methylating agents under controlled conditions .

Industrial Production Methods: Industrial production of Yohimban, 16-alpha-methyl- often involves the extraction of yohimbine from natural sources, such as the bark of the yohimbe tree (Pausinystalia johimbe). The extracted yohimbine is then subjected to chemical modification to introduce the 16-alpha-methyl group. This process may involve organic solvent extraction, acidic and basic extraction methods, and acid-base purification techniques .

Chemical Reactions Analysis

Types of Reactions: Yohimban, 16-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: Yohimban, 16-alpha-methyl- is used as a reference compound in analytical chemistry for the study of indole alkaloids. It serves as a model compound for understanding the reactivity and behavior of similar structures .

Biology: In biological research, Yohimban, 16-alpha-methyl- is used to study the effects of alpha-2 adrenergic receptor antagonism. It helps in understanding the physiological and pharmacological roles of these receptors .

Medicine: Yohimban, 16-alpha-methyl- has potential therapeutic applications in the treatment of conditions such as erectile dysfunction and hypotension. Its ability to increase norepinephrine release makes it a candidate for further pharmacological studies .

Industry: In the pharmaceutical industry, Yohimban, 16-alpha-methyl- is used in the development of new drugs targeting adrenergic receptors. It also serves as a precursor for the synthesis of other bioactive compounds .

Mechanism of Action

Yohimban, 16-alpha-methyl- exerts its effects primarily by blocking presynaptic alpha-2 adrenergic receptors. This blockade leads to an increase in the release of norepinephrine, which in turn enhances sympathetic nervous system activity. The compound’s action on peripheral blood vessels resembles that of reserpine, though it is weaker and of shorter duration . Yohimban, 16-alpha-methyl- also increases parasympathetic (cholinergic) activity while decreasing sympathetic (adrenergic) activity .

Comparison with Similar Compounds

Uniqueness: Yohimban, 16-alpha-methyl- is unique due to its specific methylation at the 16-alpha position, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, yohimbine. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity .

Properties

IUPAC Name

(1S,15R,19S,20R)-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-13-5-4-6-14-12-22-10-9-16-15-7-2-3-8-18(15)21-20(16)19(22)11-17(13)14/h2-3,7-8,13-14,17,19,21H,4-6,9-12H2,1H3/t13-,14-,17+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAXUJVMRKKKAH-PDVMFTSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970227
Record name 16-Methylyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-76-8
Record name Yohimban, 16-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Methylyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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